Avibactam

Overview

Description

This compound is a non-beta-lactam beta-lactamase inhibitor developed by Actavis (now Teva) in collaboration with AstraZeneca . It is primarily used in combination with ceftazidime to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia caused by antibiotic-resistant pathogens . This compound works by inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate . The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, a key intermediate . This intermediate undergoes a one-pot debenzylation/sulfation reaction followed by cation exchange to yield this compound sodium salt .

Industrial Production Methods: Industrial production of this compound involves the reaction of sodium 2-ethylhexanoate with an intermediate compound K . The intermediate compound K is prepared through a series of reactions involving ammonium formate, formic acid, and triethylamine in the presence of a catalyst . The process is designed to be cost-effective, safe, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: this compound primarily undergoes hydrolysis and recyclisation reactions . It acts as a covalent inhibitor of beta-lactamase enzymes through a reversible ring-opening mechanism .

Common Reagents and Conditions:

Hydrolysis: this compound hydrolysis involves water as a reagent under physiological conditions.

Recyclisation: This reaction is promoted by a proton shuttle and stabilization of the negative charge on the aminocarbonyl oxygen.

Major Products: The major product formed from these reactions is the this compound-derived carbamoyl complex .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

- Investigated for its role in bacterial resistance mechanisms and its interaction with various bacterial enzymes .

Medicine:

- Combined with ceftazidime to treat serious Gram-negative infections with limited treatment options .

- Effective against carbapenem-resistant Enterobacteriaceae and multidrug-resistant Pseudomonas aeruginosa .

Industry:

Mechanism of Action

This compound inhibits beta-lactamase enzymes by forming a covalent bond with the enzyme’s active site serine residue . This reaction involves the opening of the this compound ring, which is reversible, allowing this compound to bind and inhibit the enzyme repeatedly . The inhibition mechanism is unique compared to other beta-lactamase inhibitors, making this compound effective against a broader range of beta-lactamases .

Comparison with Similar Compounds

- Clavulanic acid

- Tazobactam

- Sulbactam

- Relebactam

- Vaborbactam

This compound’s unique mechanism of action and broad spectrum of activity make it a valuable addition to the arsenal of beta-lactamase inhibitors, particularly in the fight against antibiotic-resistant bacterial infections.

Biological Activity

Avibactam is a non-β-lactam β-lactamase inhibitor that has emerged as a crucial component in combating antibiotic resistance, particularly in the treatment of infections caused by multidrug-resistant (MDR) bacteria. Its primary application is in combination with ceftazidime, forming ceftazidime-avibactam (CZA), which has shown significant efficacy against various β-lactamase producing pathogens.

This compound works by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. It specifically targets:

- Class A Extended-Spectrum β-Lactamases (ESBLs)

- Serine Carbapenemases (e.g., KPC)

- Class C Cephalosporinases

However, it does not inhibit metallo-β-lactamases (MBLs), which are increasingly responsible for resistance in certain bacterial strains. This limitation necessitates ongoing research into alternative strategies to address MBL-mediated resistance .

In Vitro Efficacy

Numerous studies have evaluated the in vitro activity of CZA against various strains of Enterobacterales, particularly those producing KPC-type carbapenemases. The following table summarizes findings from key studies:

Clinical Case Studies

Case Study 1: Efficacy Against KPC-Producing Isolates

A clinical evaluation involving patients with infections caused by KPC-producing Klebsiella pneumoniae demonstrated that CZA significantly improved clinical outcomes compared to traditional therapies. The study found a notable reduction in mortality rates among treated patients, highlighting the importance of this compound in managing severe infections caused by resistant pathogens .

Case Study 2: Resistance Patterns

In a cohort study examining resistance patterns among MDR Klebsiella pneumoniae, it was observed that while CZA was effective against isolates producing KPC and OXA-48 carbapenemases, its efficacy dropped significantly against NDM-producing strains. This underlines the necessity for precise identification of resistance mechanisms when selecting treatment options .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, allowing for effective concentrations at the site of infection. Studies suggest that the pharmacodynamic parameters are influenced by the type of bacterial strain and its resistance mechanisms, necessitating tailored dosing regimens to optimize therapeutic outcomes .

Properties

IUPAC Name |

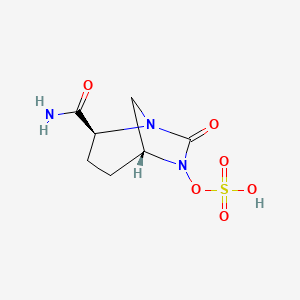

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime susceptible organisms. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.